molecular formula C10H14O3 B13611940 (R)-1-(2,3-Dimethoxyphenyl)ethan-1-ol

(R)-1-(2,3-Dimethoxyphenyl)ethan-1-ol

Cat. No.: B13611940
M. Wt: 182.22 g/mol
InChI Key: CFTDWZSHQBCEMC-SSDOTTSWSA-N
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Description

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,3-dimethoxyacetophenone using chiral catalysts or reagents to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol may involve large-scale asymmetric reduction processes. These processes often utilize chiral catalysts, such as chiral oxazaborolidine or transition metal complexes, to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: 2,3-Dimethoxyacetophenone or 2,3-dimethoxybenzaldehyde.

    Reduction: 2,3-Dimethoxyethylbenzene.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dimethoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of methoxy groups and the chiral center can play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,3-Dimethoxyphenyl)ethan-1-ol
  • 1-(2,3-Dimethoxyphenyl)ethan-1-one
  • 1-(2,3-Dimethoxyphenyl)ethan-1-amine

Uniqueness

®-1-(2,3-Dimethoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer or other similar compounds. The presence of methoxy groups also imparts distinct electronic and steric properties, influencing its behavior in various reactions and applications.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1R)-1-(2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7,11H,1-3H3/t7-/m1/s1

InChI Key

CFTDWZSHQBCEMC-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)OC)OC)O

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)OC)O

Origin of Product

United States

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